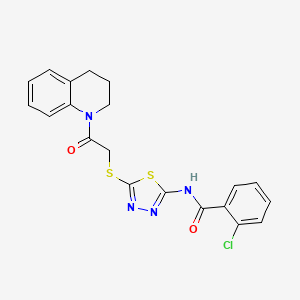

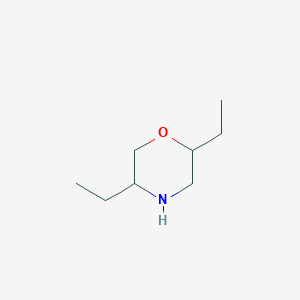

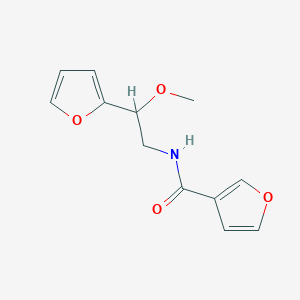

![molecular formula C24H24N2O3S B2438725 N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-53-2](/img/structure/B2438725.png)

N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiophene . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and electronically interesting compounds .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The specific molecular structure of “N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not available in the search results.Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves multiple steps, including condensation reactions, cyclization, and functionalization processes. These synthetic strategies aim to create compounds with specific properties for biological evaluation or material science applications. For example, Sailaja Rani Talupur and colleagues described the synthesis and antimicrobial evaluation of related thiophene-2-carboxamides, showcasing the compound's potential against various microbial strains (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, A. Chiriapkin et al. synthesized tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives, predicting their anti-inflammatory activity through in silico methods, which underscores the diverse biological applications of thiophene derivatives (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory potentials of thiophene derivatives have been a focal point of research. Studies involving structural analogs of N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have demonstrated promising activities against various pathogens and inflammatory conditions. The development of a scalable synthesis method for VEGFR inhibitor AG-28262, a structurally related compound, highlights the pharmaceutical industry's interest in these molecules for therapeutic applications (Scott, Neville, Urbina, Camp, & Stanković, 2006).

Molecular Modification and Biological Activities

The molecular modification of thiophene derivatives has been explored to enhance their biological activities. Radhika Nallangi et al. developed antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides and hexahydrocycloocta[b]thiophene-3-carboxamides by modifying a known antimycobacterial molecule, demonstrating significant activity against Mycobacterium tuberculosis. This research indicates the potential of structurally similar compounds in combating tuberculosis and possibly other bacterial infections (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).

properties

IUPAC Name |

N,6-dimethyl-2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-15-8-13-19-20(14-15)30-24(21(19)23(28)25-2)26-22(27)16-9-11-18(12-10-16)29-17-6-4-3-5-7-17/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBJCDTUUUGLFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

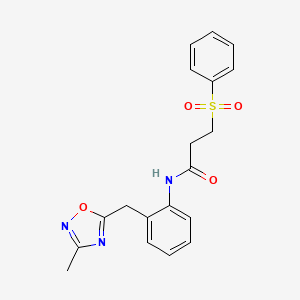

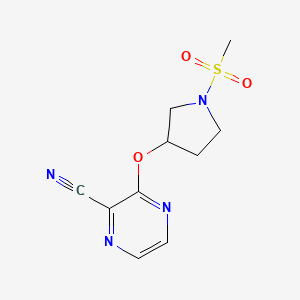

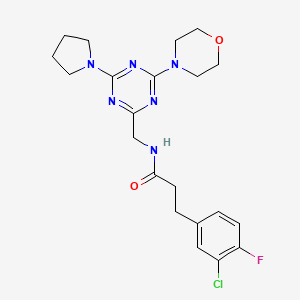

![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)

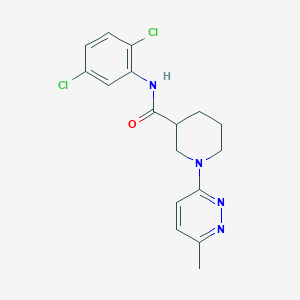

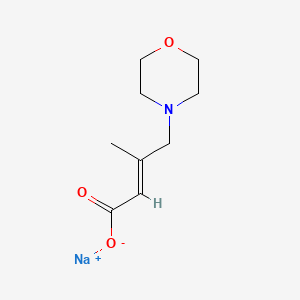

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)

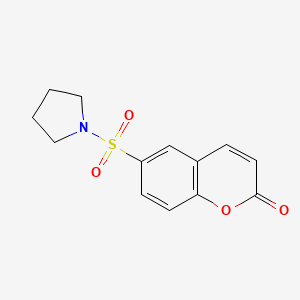

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)